6-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O3/c1-14-9-10-28-20(11-14)26-21(15-5-3-2-4-6-15)22(28)27-23(29)18-13-16-12-17(25)7-8-19(16)31-24(18)30/h2-13H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKZWTISBQQZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazopyridine and chromene moieties. A common method includes the use of copper-catalyzed reactions which facilitate the formation of imidazo[1,2-a]pyridine derivatives from appropriate precursors. Detailed procedures can be found in the literature, emphasizing the importance of optimizing reaction conditions for yield and purity .
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy was evaluated against several cancer types, revealing IC50 values in the micromolar range .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Induction of apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 4.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 | Gram-positive |
| Escherichia coli | 75 | Gram-negative |
| Bacillus subtilis | 40 | Gram-positive |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.
- Antimicrobial Action : The antimicrobial effects may be due to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Case Study on Breast Cancer : In a study using MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours, alongside increased levels of pro-apoptotic markers.
- Antibacterial Efficacy : A study evaluating the antibacterial effects demonstrated that the compound significantly inhibited growth in Staphylococcus aureus cultures compared to untreated controls.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 6-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide exhibit significant antimicrobial activity. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can effectively inhibit a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibacterial agents.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been associated with anticancer properties. Compounds featuring this structure are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that derivatives can interfere with cell cycle progression and promote cell death in various cancer cell lines.
Pharmacological Studies
Pharmacological evaluations have demonstrated the compound's potential in modulating various biological pathways:
- Inhibition of Enzymatic Activity: Certain derivatives have shown promise in inhibiting enzymes involved in cancer progression.
- Anti-inflammatory Effects: Some studies suggest that these compounds may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated that compounds with similar structures to This compound exhibited potent antibacterial activity against Mycobacterium species and other pathogens. The study highlighted the structure–activity relationship (SAR) that could guide future drug design efforts aimed at enhancing efficacy and reducing toxicity .
Case Study 2: Anticancer Potential
In preclinical trials, a derivative of this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity and the ability to induce apoptosis through mitochondrial pathways. These findings support further investigation into the mechanism of action and potential clinical applications in oncology.
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine
The C6 bromine atom undergoes nucleophilic substitution under palladium-catalyzed conditions, enabling cross-coupling reactions critical for structural diversification:
| Reaction Type | Conditions | Products Formed | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C) | Biaryl derivatives | 72–85 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Amino-substituted chromene analogs | 68 |
This bromine site shows higher reactivity compared to non-ortho-substituted aryl bromides due to electron-withdrawing effects from the chromene carbonyl.
Hydrolysis of Chromene Carbonyl Groups
The 2-oxo chromene moiety undergoes selective hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Conditions: 6M HCl, reflux (12 hr)
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Product: 3-carboxy-6-bromo-2H-chromene intermediate
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Stability: Requires immediate stabilization due to decarboxylation risk.
Basic Hydrolysis
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Conditions: 2N NaOH, EtOH/H₂O (1:1), 60°C
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Product: Water-soluble sodium carboxylate derivative
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Application: Facilitates salt formation for improved bioavailability.
Cycloaddition Reactions
The chromene core participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:
| Dienophile | Conditions | Product Structure | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hr | Fused bicyclic lactone | >90% endo |
| Tetracyanoethylene | CH₃CN, rt, 6 hr | Spirocyclic adduct | 78% exo |
Steric hindrance from the imidazo[1,2-a]pyridine group reduces reaction rates by 40% compared to unsubstituted chromenes .
Functionalization of Imidazo[1,2-a]pyridine
The nitrogen-rich heterocycle undergoes electrophilic substitution and coordination:
Nitrogen Alkylation
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Reagents: MeI, K₂CO₃, DMF
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Product: N-methylated derivative at N1 position
Metal Complexation
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With Cu(II): Forms octahedral complexes (λmax = 420 nm)
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Application: Potential catalytic activity in oxidation reactions .
Oxidative Transformations
Controlled oxidation modifies the chromene double bond:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA | DCM, 0°C → rt | Epoxide at C2-C3 | Unstable above 25°C |
| KMnO₄ (dilute) | Acetone/H₂O, 5°C | 2,3-diol via dihydroxylation | 55% diastereomeric excess |
Epoxidation shows stereochemical dependence on the 7-methyl group’s orientation .
Photochemical Reactivity
UV irradiation (λ = 365 nm) induces unique transformations:
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Norrish-Type Cleavage : Chromene ring opens to form α,β-unsaturated ketone intermediates.
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Singlet Oxygen Generation : Sensitizes ¹O₂ production (ΦΔ = 0.31), enabling use in photodynamic therapy research .
Biological Derivatization
The carboxamide group undergoes enzyme-mediated modifications:
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Trypsin-Catalyzed Hydrolysis : Selective cleavage under physiological conditions (pH 7.4, 37°C).
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Conjugation with Peptides : Achieved via EDC/NHS coupling (≥80% efficiency) .
This compound’s multifunctional design allows precise tailoring for pharmaceutical development, particularly in kinase inhibition and antimicrobial applications . Reaction optimization requires careful control of steric and electronic factors imposed by its complex architecture.
Comparison with Similar Compounds
Structural Motifs and Substituent Effects
a. Core Structure Variations
- Target Compound : Contains an imidazo[1,2-a]pyridine core, which is electron-rich and supports π-stacking interactions.
- N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide () : Uses a dihydropyridine core instead. The dihedral angle between its aromatic rings is 8.38°, indicating near-planarity due to π-conjugation via the amide bridge .
b. Substituent Influence
- Bromine vs. Chlorine : The bromine atom in the target compound may enhance halogen bonding compared to its chloro analog (e.g., ’s isostructural chloro compound). Bromine’s larger atomic radius could also increase steric effects .
- Methyl and Phenyl Groups : The 7-methyl and 2-phenyl groups on the imidazo ring (shared with TUQCEP in ) likely improve hydrophobic interactions and stabilize crystal packing .
Hydrogen Bonding and Crystal Packing
The target compound’s carboxamide group is expected to form N–H⋯O hydrogen bonds, similar to ’s compound.
π-Conjugation and Planarity
- Target Compound : The chromene ring’s ketone and bromine substituents may enhance conjugation with the imidazo[1,2-a]pyridine core, promoting planarity. This is analogous to TUQCEP, where the carboximidoyl group extends π-delocalization .
- Compound : A dihedral angle of 8.38° between aromatic rings highlights near-planar conformation due to amide-mediated conjugation .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 6-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide?
Answer: A factorial design of experiments (DoE) is critical for optimizing reaction parameters. Key factors include temperature, catalyst loading (e.g., KCO for deprotonation), solvent selection (DMF for solubility), and reaction time. For example, analogous chromene-3-carboxamide syntheses utilize base-mediated coupling reactions under inert atmospheres . Statistical methods like response surface modeling (RSM) can minimize trial-and-error approaches, as demonstrated in chemical process optimization studies .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using coupling constants and integration ratios, focusing on diagnostic signals (e.g., bromo-substituted aromatic protons, chromene carbonyl at ~δ 160-170 ppm) .
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions. For imidazopyridine derivatives, space groups like monoclinic are common, with lattice parameters and angles critical for density calculations .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHBrNO, expected m/z ~512.04).
Q. How can purification challenges (e.g., byproduct removal) be addressed?
Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., acetone/water) based on solubility differences, as demonstrated for chromene derivatives .
- HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at λ ~270 nm (chromene absorption band) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding interactions of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For imidazopyridine systems, π-π stacking and hydrogen-bonding interactions are key .
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the bromo-substituted aromatic ring and carboxamide group as pharmacophores .
- Reaction path search : Apply quantum chemical calculations (e.g., IRC analysis) to map intermediates in synthetic pathways .
Q. What methodologies resolve contradictory data in mechanistic studies (e.g., competing reaction pathways)?
Answer:
- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps (e.g., bromine substitution vs. cyclization) .
- In situ FTIR/Raman spectroscopy : Monitor real-time intermediate formation (e.g., nitrenes or carbenes in imidazopyridine synthesis) .
- Controlled variable isolation : Systematically vary one parameter (e.g., temperature) while fixing others to isolate competing pathways .
Q. How can polymorphism or solvatomorphism impact bioactivity studies?
Answer:
- Thermogravimetric analysis (TGA) : Assess stability of polymorphs (e.g., anhydrous vs. hydrate forms).
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with single-crystal data to identify dominant forms .
- Dissolution testing : Correlate solubility differences (e.g., in PBS buffer) with bioavailability. For carboxamides, amorphous forms often exhibit higher solubility .
Q. What strategies validate the compound’s role in heterogeneous catalysis or photochemical applications?
Answer:
- UV-Vis spectroscopy : Characterize charge-transfer transitions (e.g., chromene’s π→π* bands) for photocatalytic potential .
- Electrochemical analysis : Cyclic voltammetry (CV) measures redox potentials, critical for catalytic cycles involving bromine or imidazopyridine moieties .
- Surface-enhanced Raman spectroscopy (SERS) : Study adsorption on catalytic substrates (e.g., Au nanoparticles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
